molecular formula C4H9NO4S B10785150 D-Homocysteinesulfinic acid CAS No. 33514-39-5

D-Homocysteinesulfinic acid

Cat. No.: B10785150
CAS No.: 33514-39-5
M. Wt: 167.19 g/mol
InChI Key: PDNJLMZEGXHSCU-GSVOUGTGSA-N
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Description

D-Homocysteinesulfinic acid is a sulfur-containing amino acid derivative that plays a significant role in various biochemical processes. It is structurally related to homocysteine, with the addition of a sulfinic acid group. This compound is known for its involvement in the metabolism of sulfur amino acids and its potential implications in neurotoxicity and other physiological processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

D-Homocysteinesulfinic acid can be synthesized through the partial oxidation of homocysteine. One common method involves the use of oxidizing agents such as hydrogen peroxide or performic acid to convert homocysteine to its sulfinic acid derivative . The reaction typically requires controlled conditions to prevent over-oxidation to homocysteic acid.

Industrial Production Methods

Industrial production of this compound is less common due to its specialized applications. it can be produced using enzymatic methods involving recombinant Escherichia coli expressing glutamate decarboxylase, which facilitates the conversion of homocysteine to homocysteinesulfinic acid .

Chemical Reactions Analysis

Types of Reactions

D-Homocysteinesulfinic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

D-Homocysteinesulfinic acid exerts its effects primarily through its interaction with NMDA glutamate receptors. As an agonist, it binds to these receptors and modulates their activity, which can lead to excitotoxic effects in neurons. This interaction is crucial for understanding its role in neurotoxicity and potential therapeutic applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

D-Homocysteinesulfinic acid is unique due to its specific stereochemistry and its potent activity as an NMDA receptor agonist. This makes it particularly valuable in neurobiological research compared to its analogs .

Properties

CAS No.

33514-39-5

Molecular Formula

C4H9NO4S

Molecular Weight

167.19 g/mol

IUPAC Name

(2R)-2-amino-4-sulfinobutanoic acid

InChI

InChI=1S/C4H9NO4S/c5-3(4(6)7)1-2-10(8)9/h3H,1-2,5H2,(H,6,7)(H,8,9)/t3-/m1/s1

InChI Key

PDNJLMZEGXHSCU-GSVOUGTGSA-N

Isomeric SMILES

C(CS(=O)O)[C@H](C(=O)O)N

Canonical SMILES

C(CS(=O)O)C(C(=O)O)N

Origin of Product

United States

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